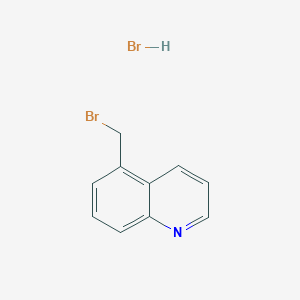

5-(Bromomethyl)quinoline hydrobromide

Vue d'ensemble

Description

5-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. This compound is utilized in various fields of research and industry due to its unique physical, chemical, and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)quinoline hydrobromide typically involves the bromination of 8-methylquinoline. One common method includes the use of N-bromosuccinimide as the brominating agent . The reaction is carried out in the presence of a solvent such as carbon tetrachloride under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free reaction conditions, is also being explored .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction reactions: Reduction of the bromomethyl group can lead to the formation of methylquinoline derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as the reducing agent.

Major Products

Nucleophilic substitution: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.

Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

Reduction: Products include methylquinoline and its derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Quinoline derivatives, including 5-(Bromomethyl)quinoline hydrobromide, have garnered attention for their anticancer properties. Research has demonstrated that quinoline-based compounds exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. In vitro studies using MTT assays have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound Code | MCF-7 GI50 (μM) | K-562 GI50 (μM) | HeLa GI50 (μM) |

|---|---|---|---|

| 2b | 6.22 ± 0.77 | 7.91 ± 0.62 | 7.65 ± 0.97 |

| 3a | 0.61 ± 0.02 | 13.5 ± 1.67 | 9.88 ± 1.23 |

| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |

This table summarizes the half-maximal inhibitory concentration (GI50) values for selected compounds against different cancer cell lines, indicating the effectiveness of these derivatives in inhibiting cell growth .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial activities, demonstrating efficacy against various bacterial strains and fungi. The structural features of the quinoline moiety contribute to its ability to interact with microbial targets, leading to inhibition of growth and survival of pathogens .

DNA Interaction Studies

The interaction of quinoline derivatives with DNA has been extensively studied, revealing their potential as DNA intercalators or groove binders. These interactions can disrupt DNA replication and transcription processes, contributing to their anticancer effects .

Case Study: Anticancer Efficacy Evaluation

In a study examining the anticancer activity of several quinoline derivatives, including this compound, researchers conducted flow cytometry and fluorescence microscopy analyses to assess the effects on cell cycle progression and apoptosis in MCF-7 cells. The results indicated significant induction of G2/M phase arrest and increased apoptosis rates compared to control groups .

Case Study: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis was performed on various substituted quinolines to identify key structural features that enhance biological activity. This study highlighted that modifications at the bromomethyl position significantly influenced the compound's potency against cancer cells while maintaining low toxicity towards normal cells .

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)quinoline hydrobromide involves its interaction with biological targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, quinoline derivatives can induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.

Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

Cinchonine: An alkaloid similar to quinine, used in the treatment of malaria.

Quinoline N-oxide: A derivative of quinoline with potential antimicrobial and anticancer properties.

Uniqueness

5-(Bromomethyl)quinoline hydrobromide is unique due to its bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of quinoline derivatives with diverse biological activities .

Activité Biologique

5-(Bromomethyl)quinoline hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to the quinoline structure. Its molecular formula is C₁₁H₈Br₂N, and it has a molecular weight of approximately 303 g/mol. The hydrobromide salt form enhances its solubility in various solvents, making it useful in laboratory and industrial applications.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit selective antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, quinoline derivatives have shown minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 μg/ml against various pathogens .

- Anticancer Properties : Research has demonstrated that quinoline derivatives can inhibit the proliferation of cancer cell lines. In particular, compounds similar to this compound have shown significant antiproliferative potency against cell lines such as A549, HeLa, and MCF7, with IC₅₀ values ranging from 2 to 50 μg/ml .

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it shows potential as an inhibitor of acetylcholinesterase (AChE), with Ki values ranging from 46.04 to 956.82 nM for various isoforms .

The exact mechanisms of action for this compound remain under investigation. However, studies suggest that it may interact with DNA through groove-binding modes, affecting DNA replication processes similar to other quinoline derivatives. The binding affinity for DNA has been quantified with binding constants (K_b) in the range of to .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Bromomethyl)quinoline hydrobromide | 53407913 | Exhibits antimicrobial activity; similar structure. |

| 6-(Bromomethyl)quinoline hydrobromide | 10303025-7 | Known for antiviral properties; used in drug design. |

| 2-(Bromomethyl)quinoline | 5632-15-5 | Utilized in dye production; demonstrates anticancer effects. |

This compound's specific position of the bromomethyl group on the quinoline ring significantly influences its reactivity and biological activity compared to other derivatives.

Case Studies

Several studies have highlighted the biological potential of quinoline derivatives:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited greater cytotoxicity than standard chemotherapeutic agents like cisplatin against various cancer cell lines .

- Antimicrobial Efficacy : Research on substituted quinolines showed effective inhibition against pathogenic bacteria with MIC values indicating their potential as new antimicrobial agents .

Propriétés

IUPAC Name |

5-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYUPXBEUSTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.